BenchChemオンラインストアへようこそ!

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

Platelet Aggregation Inhibition Fibrinogen Receptor Antagonism Antithrombotic Discovery

Choose this 7-carboxylic acid THIQ isomer over unqualified regioisomers to ensure the exact Arg-mimetic geometry required for αIIbβ3 integrin binding. Derivatives built on this scaffold have demonstrated antiplatelet potency exceeding that of commercial Tirofiban. The carboxylic acid at position 7 is essential for arginine mimicry; substitution at other positions yields different biological profiles. Available as ≥95% free base and as hydrochloride salt for reproducible coupling, amidation, and N-functionalization without in-house scaffold construction.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 526219-52-3
Cat. No. B3143492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid
CAS526219-52-3
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-2,5,11H,3-4,6H2,(H,12,13)
InChIKeyCQNSOIKACZHLHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid (CAS 526219-52-3) — Technical Specification and Procurement Context


1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid (THIQ-7-CA; CAS 526219-52-3; MFCD06411268) is a heterocyclic organic compound with the molecular formula C10H11NO2 and molecular weight 177.2 g/mol . The compound belongs to the tetrahydroisoquinoline (THIQ) class, characterized by a benzene ring fused to a partially saturated six-membered heterocycle containing one nitrogen atom. THIQ-7-CA is commercially available as a free base with purity specifications typically ≥95%, and is also offered as the hydrochloride salt (CAS 220247-71-2) for applications requiring enhanced aqueous solubility . The compound serves as a versatile scaffold and building block in medicinal chemistry, with the carboxylic acid moiety at position 7 enabling facile derivatization and coupling chemistry [1].

Why 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid Cannot Be Interchanged with Other THIQ Isomers or Analogs


The substitution of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid with other THIQ positional isomers or derivatives without quantitative justification introduces significant risk of altered biological activity or synthetic incompatibility. The position of the carboxylic acid substituent on the tetrahydroisoquinoline scaffold is a critical determinant of both pharmacophoric presentation and reactivity in subsequent derivatization steps [1]. In the context of fibrinogen receptor antagonist design, the 7-carboxylic acid moiety functions specifically as an arginine (Arg) mimetic — a role that cannot be fulfilled by carboxylic acid groups at other ring positions without substantial alteration of binding geometry and affinity [1]. Studies on substituted THIQ analogs have established that regioisomeric variation (e.g., carboxylic acid at position 1 versus position 7) yields compounds with fundamentally different biological profiles, including variations in enzyme inhibition potency and receptor binding characteristics [2]. For procurement decisions where reproducibility of published synthetic protocols or biological outcomes is paramount, generic substitution without head-to-head validation data constitutes an uncontrolled variable.

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid — Quantitative Differentiation Evidence Versus Comparators


Derivatization from THIQ-7-CA Scaffold Yields αIIbβ3 Antagonists More Potent than Commercial Tirofiban

Derivatives synthesized on the 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid scaffold — specifically the open-form ligands designated 4c and 4d — exhibited antiplatelet potency exceeding that of the commercial antithrombotic agent Tirofiban in comparative biological evaluation [1]. The THIQ-7-CA core serves as an arginine (Arg) mimetic essential for αIIbβ3 integrin recognition, enabling the design of non-peptide antagonists with high antiaggregatory activity in human platelet-rich plasma and the ability to block FITC-fibrinogen binding to αIIbβ3 on washed human platelets [1].

Platelet Aggregation Inhibition Fibrinogen Receptor Antagonism Antithrombotic Discovery Integrin αIIbβ3

THIQ Scaffold Exhibits Quantifiable Monoamine Oxidase B Inhibitory Activity

The core 1,2,3,4-tetrahydroisoquinoline scaffold (parent compound without 7-carboxylic acid substitution) demonstrated measurable inhibition of monoamine oxidase B with an apparent Ki of 15 μM against highly purified human MAO B [1]. Its 2-methyl derivative showed enhanced potency (Ki = 1 μM), while 3,4-dihydroisoquinoline analogs exhibited a broader range of inhibitory activity (Ki = 76 μM and 15 μM for compounds 22 and 25, respectively) [1]. These data establish the THIQ scaffold as a recognized pharmacophore for MAO B inhibition and provide a quantitative baseline against which 7-carboxylic acid-substituted analogs can be benchmarked.

Monoamine Oxidase Inhibition Neuroprotection Parkinson's Disease Research CNS Drug Discovery

THIQ-7-CA Functions as Validated Arg-Mimetic Scaffold in Fibrinogen Receptor Antagonist Design

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid has been specifically validated as an arginine (Arg) mimetic scaffold within the framework of fibrinogen receptor (αIIbβ3 integrin) antagonist discovery [1]. The compound's 7-carboxylic acid group mimics the guanidinium moiety of the Arg residue critical for recognition of the Arg-Gly-Asp (RGD) binding motif. Derivatives prepared on this scaffold demonstrated high antiaggregatory activities in human platelet-rich plasma and the capacity to block FITC-fibrinogen binding to αIIbβ3 on washed human platelets [1]. The same THIQ-7-CA scaffold has been further utilized in RGDF mimetic synthesis using 4-(1,2,3,4-tetrahydroisoquinoline-7-yl)amino-4-oxobutyric and 5-oxopentanoic acids as Arg-Gly motif surrogates [2].

Peptidomimetics Arg-Gly-Asp (RGD) Mimetics Integrin Antagonists Antiplatelet Drug Design

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid — Validated Application Scenarios for Scientific Procurement


Discovery of Next-Generation αIIbβ3 Integrin Antagonists

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid serves as a core Arg-mimetic scaffold for synthesizing non-peptide fibrinogen receptor antagonists. Derivatives prepared on this scaffold have demonstrated antiplatelet potency exceeding that of the commercial antithrombotic Tirofiban in direct comparative evaluation, with high antiaggregatory activity in human platelet-rich plasma and effective blockade of FITC-fibrinogen binding to αIIbβ3 on washed human platelets [1]. Procurement of this compound is indicated for medicinal chemistry programs focused on developing novel antithrombotic agents targeting the αIIbβ3 integrin, particularly where non-peptide Arg-mimetic functionality is required.

Synthesis of RGDF Peptidomimetics and Integrin Ligands

THIQ-7-CA and its derivatives function as surrogates for the Arg-Gly motif in RGDF peptidomimetic design. Studies have successfully employed 4-(1,2,3,4-tetrahydroisoquinoline-7-yl)amino-4-oxobutyric and 5-oxopentanoic acids as Arg-Gly motif replacements in αIIbβ3 integrin antagonist synthesis [1]. This validated application supports procurement of THIQ-7-CA for research programs developing non-peptide ligands for integrin receptors, offering a synthetically accessible alternative to peptide-based approaches.

Structure-Activity Relationship Studies of Monoamine Oxidase B Inhibitors

The tetrahydroisoquinoline scaffold is an established pharmacophore for monoamine oxidase B inhibition, with the parent THIQ compound exhibiting a Ki of 15 μM against purified human MAO B [1]. Procurement of the 7-carboxylic acid-substituted variant (THIQ-7-CA) enables systematic SAR investigation of how the carboxylic acid substituent at position 7 modulates MAO inhibitory activity relative to the baseline THIQ scaffold. This is directly relevant to CNS drug discovery programs targeting Parkinson's disease, depression, and other neurological disorders where MAO B inhibition is therapeutically validated [1].

General Heterocyclic Building Block for Focused Library Synthesis

As a bifunctional building block containing both a secondary amine and a carboxylic acid group, 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid enables diverse derivatization strategies including amide bond formation, N-alkylation, N-acylation, and esterification. The compound's role as a validated Arg-mimetic scaffold in fibrinogen receptor antagonist programs [1] positions it as a privileged starting point for focused compound library synthesis targeting integrin receptors. Commercial availability at ≥95% purity as both free base and hydrochloride salt forms facilitates reproducible synthesis without requiring in-house scaffold construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.